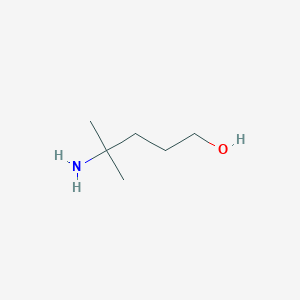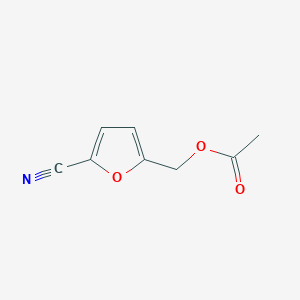
2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide involves multi-step reactions starting from basic chemical precursors. For instance, a novel aromatic diamine with a trifluoromethyl pendent group was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride, which was then used to create a series of fluorinated polyamides through polymerization with various aromatic dicarboxylic acids . Another related compound, 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates, was synthesized using a two-step, one-pot method involving the condensation of 3-amino-4,4,4-trifluoro-2-butenoate with 4,4,4-trifluoroacetoacetyl chloride, followed by intramolecular cyclization . These methods demonstrate the versatility and reactivity of trifluoromethylated pyridine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of compounds in the 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide family has been studied using various spectroscopic techniques. For example, a pyridine-2,6-dicarboxamide derivative was characterized by elemental analysis, FT-IR, and NMR spectroscopies, and thermal analysis . Additionally, the molecular geometry, vibrational frequencies, and NMR chemical shift values were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement . These analyses provide detailed insights into the molecular structure and electronic properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylated pyridine derivatives is highlighted by their ability to undergo further functionalization. For instance, the introduction of electrophiles at the 3-position and the elaboration of substituents at the 2- and 5-positions of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates has been explored . Moreover, a pyridine-2,6-dicarboxamide derivative was used as a catalyst in the transfer hydrogenation reaction of various ketones, showcasing its potential in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized polyamides derived from trifluoromethylated pyridine derivatives are remarkable. These polymers exhibit outstanding solubility in both polar and less polar solvents, can be cast into transparent, tough, and flexible films, and possess low dielectric constants, low water absorption, and high thermal stability . Such properties make them suitable for advanced microelectronic applications. The study of different solvents on the geometry, vibrational frequencies, total energies, and dipole moments of a pyridine-2,6-dicarboxamide derivative further emphasizes the influence of the environment on the properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Polyamide Synthesis
- Development of Novel Polyamides : New polyamides were synthesized using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, showing potential for advanced polymer materials due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).
Chemistry and Material Science
- Complexation to Metal Ions : Pyridine carboxamide ligands have been synthesized for complexation with copper(II), demonstrating potential applications in catalysis and material science (Jain et al., 2004).
- Fluorinated Polyimides : Synthesis of organo-soluble new polyamides from semifluorinated aromatic diamines indicated potential for high-performance materials, due to their outstanding solubility and thermal stability (Bera et al., 2012).
Antimicrobial Research
- Antimicrobial Agent Development : Schiff bases derived from pyridine-2,6-carboxamide showed significant antimicrobial activities, comparable to standard antibiotics (Al-Omar & Amr, 2010).
Material Properties and Applications
- Non-Linear Optical (NLO) Properties : Studies on 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide highlighted its potential in NLO applications and molecular docking, indicating relevance in material science and pharmaceuticals (Jayarajan et al., 2019).
Polymer Research for Electronic Applications
- Ferrocene-Terminated Hyperbranched Polyimide : A novel synthesis route for ferrocene-terminated hyperbranched polyimide showcased its application in memory devices due to its bistable electrical conductivity (Tan et al., 2017).
Advanced Polymer Applications
- High-Performance Polyamides : The development of fluorinated polyamides with low dielectric constants and high thermal stability indicated their suitability for advanced microelectronic applications (Li et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)2-1-3(8(12,13)14)17-5(15)4(2)6(16)18/h1H,(H2,15,17)(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZWJQLLUWGYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522021 | |
| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |
CAS RN |
89990-38-5 | |
| Record name | 2-Amino-4,6-bis(trifluoromethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89990-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)




